molecular formula C14H15N3O4 B2917005 N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 921586-75-6

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2917005
CAS No.: 921586-75-6
M. Wt: 289.291
InChI Key: UJVQQUZXDCWCDJ-UHFFFAOYSA-N
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Description

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
  • N-(5-bromo-2-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide

Uniqueness

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide stands out due to its unique combination of an oxolan ring and a phenoxyacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-3,5-6,11H,4,7-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQQUZXDCWCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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